1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Descripción

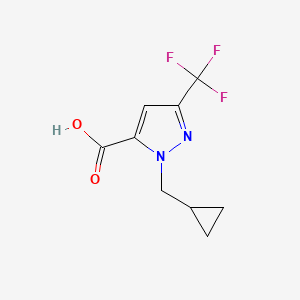

Chemical Structure and Properties 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: Not explicitly provided; molecular formula: C$9$H$9$F$3$N$2$O$_2$) is a pyrazole derivative featuring a cyclopropylmethyl substituent at the N1 position and a trifluoromethyl group at C2. Its molecular weight is 234.18 g/mol, with a purity >95% . The cyclopropylmethyl group contributes steric bulk and metabolic stability, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing effects. This compound is primarily used as a synthetic intermediate in pharmaceuticals, such as the plasma kallikrein inhibitor berotralstat (a related derivative with a complex amide structure) .

Propiedades

IUPAC Name |

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)14(13-7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFHRHBRLUBVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Core Formation

- Starting Materials: The pyrazole ring is commonly synthesized by reacting hydrazine with β-diketone derivatives or diketone esters. For example, methyl ketones can undergo Claisen condensation with dimethyl oxalate to yield diketoesters, which upon treatment with hydrazine hydrate cyclize to form methyl 1H-pyrazole-5-carboxylate intermediates.

- Reaction Conditions: Cyclization typically occurs under mild heating (around 50 °C) in acidic media such as acetic acid to facilitate ring closure.

- Example: Treatment of methyl ketones with dimethyl oxalate in the presence of potassium tert-butoxide followed by hydrazine cyclization yields pyrazole esters, which are later hydrolyzed to carboxylic acids.

Introduction of the Cyclopropylmethyl Group

- Alkylation: The N-1 position of the pyrazole ring is alkylated with cyclopropylmethyl halides (e.g., bromide or iodide) under basic conditions.

- Reagents and Conditions: Bases such as cesium carbonate (Cs2CO3) in polar aprotic solvents like acetonitrile (MeCN) are used, often at elevated temperatures (~80 °C).

- Alternative Routes: Some protocols use Mitsunobu-type reactions with cyclopropylmethyl alcohol and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) for alkylation.

Incorporation of the Trifluoromethyl Group

- Trifluoromethylation: The trifluoromethyl group at the 3-position can be introduced via nucleophilic or electrophilic trifluoromethylation reagents.

- Typical Reagents: Trifluoromethyl iodide or 1,1,1-trifluoro-2-iodoethane are commonly employed.

- Reaction Conditions: The reaction is generally conducted in the presence of bases (e.g., Cs2CO3) in solvents like acetonitrile at elevated temperatures overnight to ensure complete substitution.

Hydrolysis to Carboxylic Acid

- Ester Hydrolysis: The methyl or ethyl esters formed during pyrazole ring construction are hydrolyzed under basic conditions using aqueous sodium hydroxide or potassium hydroxide.

- Conditions: Mild heating and aqueous media facilitate conversion to the free carboxylic acid.

- Purification: The acid product is isolated by acidification and purification via recrystallization or chromatography.

Industrial Scale Considerations

- Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors are utilized to optimize reaction time, temperature control, and mixing efficiency.

- Purification: Techniques such as recrystallization and chromatographic separation ensure high purity and yield.

- Optimization: Parameters like solvent choice, catalyst loading, temperature, and pressure are fine-tuned to maximize product yield and minimize impurities.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| Pyrazole ring formation | Cyclization | β-Diketone + hydrazine, AcOH, 50 °C | Methyl 1H-pyrazole-5-carboxylate ester |

| Alkylation at N-1 position | N-Alkylation | Cyclopropylmethyl halide, Cs2CO3, MeCN, 80 °C | 1-(Cyclopropylmethyl)-pyrazole ester |

| Trifluoromethyl group addition | Trifluoromethylation | Trifluoromethyl iodide, Cs2CO3, MeCN, 80 °C | 3-(Trifluoromethyl)-1-(cyclopropylmethyl)pyrazole ester |

| Ester hydrolysis | Hydrolysis | NaOH (aq), heat | This compound |

| Purification | Recrystallization/Chromatography | Solvent systems (DCM, MeCN/H2O with 0.1% TFA) | Pure target compound |

Research Findings and Optimization Insights

- The trifluoromethyl group significantly enhances the chemical stability and biological activity of the compound, necessitating careful control during its introduction to prevent side reactions.

- Alkylation efficiency depends strongly on the base and solvent system; cesium carbonate in acetonitrile provides high yields.

- Hydrolysis conditions must be optimized to prevent degradation of the sensitive pyrazole ring.

- Industrial synthesis benefits from continuous flow technology to improve reproducibility and scalability.

- Purification by mass-directed reverse-phase chromatography has been demonstrated to afford high-purity product suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Pyrazoline derivatives.

Substitution: Alkylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research

This compound has shown potential as an anticancer agent. In a study, derivatives of pyrazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective against tumor cells .

2. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. The incorporation of the cyclopropylmethyl group has been associated with increased potency in inhibiting inflammatory pathways, suggesting that this compound could be a candidate for developing new anti-inflammatory drugs .

3. Neurological Disorders

Studies have explored the use of pyrazole derivatives in treating neurological disorders such as Alzheimer’s disease. The unique structure of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid may contribute to its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets .

Agrochemical Applications

1. Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Research shows that similar pyrazole-based compounds can inhibit specific enzymes in plants, leading to effective weed control without harming crops .

2. Pesticidal Formulations

In agrochemical formulations, the trifluoromethyl group enhances the lipophilicity of the compound, improving its absorption and efficacy as a pesticide. This characteristic is crucial for developing environmentally friendly pest control agents .

Case Studies

Mecanismo De Acción

The mechanism by which 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

Substituent Effects: Cyclopropylmethyl vs. Methyl/Alkyl Groups: The cyclopropylmethyl group in the target compound provides superior metabolic stability compared to methyl or ethyl groups, as cyclopropane rings resist oxidative degradation in vivo . Trifluoromethyl vs. Thiophene/Cyanophenyl: The trifluoromethyl group increases lipophilicity (logP ~1.5–2.0) and acidity (pKa ~3–4), whereas thiophene or cyanophenyl substituents alter electronic properties and binding interactions (e.g., thiophene’s aromaticity enhances π-π stacking in drug-receptor interactions) .

Synthetic Accessibility: The target compound is synthesized via Ullmann-type coupling, using CuI, potassium carbonate, and DMEDA in anhydrous dioxane . Analogs with aromatic substituents (e.g., 3-cyanophenyl) require additional steps for aryl group introduction .

Biological Relevance :

Pharmaceutical Intermediates

- The target compound is a precursor to berotralstat , a drug for hereditary angioedema. Its cyclopropylmethyl and trifluoromethyl groups optimize pharmacokinetics and target affinity .

- Analogs like 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are explored as kinase inhibitors due to enhanced acidity and binding specificity .

Insecticide Development

- Pyrazole derivatives with trifluoromethyl groups, such as 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit insecticidal activity by disrupting acetylcholine receptors .

Actividad Biológica

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2090584-46-4) is a synthetic compound with potential applications in various fields, including medicinal chemistry and agricultural science. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H9F3N2O2

- Molecular Weight : 234.18 g/mol

- Structure : The compound features a pyrazole ring substituted with cyclopropylmethyl and trifluoromethyl groups, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly concerning its effects on phosphodiesterase (PDE) enzymes, which play critical roles in various physiological processes.

This compound is believed to act as a selective inhibitor of PDE enzymes, particularly PDE5. Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in enhanced vasodilation and smooth muscle relaxation. This mechanism underlies its potential therapeutic applications in conditions such as erectile dysfunction and pulmonary hypertension .

1. Cardiovascular Effects

Studies have demonstrated that PDE5 inhibitors can significantly lower blood pressure and improve blood flow by promoting vasodilation. This effect is particularly beneficial in treating pulmonary arterial hypertension .

2. Anticancer Potential

Recent research indicates that compounds targeting PDE5 may exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth through the modulation of cGMP levels. Elevated PDE5 expression has been linked to various cancers, suggesting that inhibition could serve as a therapeutic strategy .

3. Neurological Effects

There is emerging evidence suggesting that PDE5 inhibitors may play a role in neuroprotection and cognitive enhancement by modulating nitric oxide signaling pathways, which are crucial for neuronal health .

Case Study 1: PDE Inhibition and Cancer Therapy

A study highlighted the role of PDE5 inhibitors in enhancing the efficacy of certain chemotherapeutic agents by inducing apoptosis in cancer cells. The combination treatment showed improved outcomes in preclinical models of prostate and breast cancer .

Case Study 2: Cardiovascular Benefits

Clinical trials have demonstrated that patients treated with PDE5 inhibitors experienced significant improvements in exercise capacity and quality of life metrics compared to those receiving placebo treatments. These findings underscore the therapeutic potential of this compound in cardiovascular diseases .

Toxicological Profile

The safety profile of this compound remains under investigation. Current data suggests it does not exhibit acute toxicity; however, comprehensive toxicological studies are necessary to fully understand its safety implications for human use .

Q & A

Q. What are the optimal synthetic routes for introducing the cyclopropylmethyl group onto the pyrazole ring in this compound?

Methodological Answer: The cyclopropylmethyl group can be introduced via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, describes a Suzuki-Miyaura coupling using Pd(PPh₃)₄, phenylboronic acid, and K₃PO₄ in degassed DMF/H₂O to functionalize pyrazole derivatives. A similar approach could be adapted by substituting the boronic acid with a cyclopropylmethyl precursor. Reaction optimization (temperature, catalyst loading) is critical, as steric hindrance from the cyclopropyl group may reduce yields .

Q. How can purity and structural integrity be confirmed after synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR : Compare chemical shifts of the pyrazole ring protons (typically δ 6.5–7.5 ppm for H-4) and cyclopropylmethyl protons (δ 0.5–1.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ for C₁₀H₁₁F₃N₂O₂: 265.08).

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Q. What solvents and conditions are suitable for recrystallization?

Methodological Answer: Polar aprotic solvents (e.g., ethanol/water mixtures) are effective for recrystallizing pyrazole-carboxylic acids due to hydrogen-bonding interactions. reports successful crystallization of a related pyrazole-carboxylic acid using slow evaporation from ethanol, yielding crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The cyclopropylmethyl group introduces steric hindrance and electronic effects. In , cyclopropylmethylamine reacts with trifluoromethylated intermediates under basic conditions, requiring elevated temperatures (80–100°C) and prolonged reaction times to overcome steric barriers. Computational modeling (DFT) can predict reaction pathways and transition states to optimize conditions .

Q. What strategies resolve contradictions in NMR data for trifluoromethyl-substituted pyrazoles?

Methodological Answer: Trifluoromethyl groups cause splitting patterns due to ¹⁹F–¹H coupling. Use ¹H-¹⁹F HOESY or ¹³C NMR to assign signals. For example, notes that the trifluoromethyl group in razaxaban causes distinct ¹H NMR splitting (J ≈ 10–12 Hz) for adjacent protons. Deuterated DMSO or CDCl₃ may reduce solvent-induced shifts .

Q. How can hydrogen-bonding networks in the crystal structure be analyzed to predict solubility?

Methodological Answer: Employ X-ray crystallography (e.g., SHELX software) to determine hydrogen-bonding patterns. highlights SHELXL’s robustness for refining high-resolution data. Graph set analysis (as in ) can classify motifs (e.g., carboxylic acid dimers), which correlate with solubility. For example, dimeric O–H···O bonds reduce aqueous solubility but enhance thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.